6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C10H5BrN4O3 |
|---|---|
Molecular Weight |
309.08 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H5BrN4O3/c11-6-2-4-1-5(9-12-14-15-13-9)10(17)18-8(4)3-7(6)16/h1-3,16H,(H,12,13,14,15) |
InChI Key |
IEOCZMMMUATZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Br)O)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Tetrazole Formation: The tetrazole ring can be synthesized by reacting an appropriate precursor, such as an azide, with a nitrile group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom may result in the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Research
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one exhibits significant biological activity, particularly in anticancer research. Compounds with similar structures have demonstrated promising antiproliferative effects against various human tumor cell lines. The presence of the tetrazole ring is often linked to enhanced biological activities, such as enzyme inhibition and modulation of signaling pathways .
G Protein-Coupled Receptor Agonism
Recent studies have identified derivatives of 2H-chromen-2-one as G protein-coupled receptor (GPCR) agonists. Specifically, compounds with a tetrazole substituent at the 3-position have shown higher potency compared to their carboxyl analogs. For instance, a related compound was found to be a potent GPR35 agonist with an EC50 of 5.8 nM, suggesting that this compound may also exhibit similar properties .
Study on Antiproliferative Effects
In a study assessing the antiproliferative effects of chromen derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study highlighted the role of the bromine and tetrazole groups in enhancing the compound's activity .
GPR35 Agonist Activity
A comprehensive analysis involving dynamic mass redistribution assays in HT-29 cells demonstrated that derivatives containing the tetrazole moiety were effective GPR35 agonists. This finding suggests potential therapeutic applications for diseases where GPR35 signaling is implicated .
Mechanism of Action
The mechanism of action of 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
Signal Transduction: It may interfere with cellular signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Substitution Patterns and Activity
The following table highlights key structural analogs and their biological activities:
Key Observations:
- Potency in GPR35 Activation : Compound 50 (8-nitro derivative) exhibits superior GPR35 agonism (EC₅₀ = 5.8 nM) compared to the parent compound, suggesting nitro groups enhance receptor interaction .
- Role of Tetrazole : The tetrazole group in the target compound and its analogs (e.g., 8b, 12d) facilitates hydrogen bonding and π-cation interactions, critical for binding to residues like Arg37 in UROD .
- Antiproliferative Activity : Derivatives like 8b demonstrate that replacing the tetrazole with bulkier heterocycles (e.g., tetrazolo-pyrimidine) reduces potency, emphasizing the importance of the tetrazole’s compact structure .
Physicochemical Properties
The following table compares thermal stability, solubility, and crystallinity:
Key Observations:
- Thermal Stability: Tetrazole derivatives with extensive H-bonding (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit higher decomposition temperatures (>280°C), suggesting the target compound’s stability could be similarly enhanced by its hydroxyl and tetrazole groups .
- Solubility: The phenylamino group in 12d improves solubility in DMSO, whereas nitro or halogen substituents (e.g., in Compound 50) may reduce it due to increased hydrophobicity .
Biological Activity
6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by the presence of a bromine atom, a hydroxyl group, and a tetrazole ring, contributes significantly to its biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H5BrN4O3, with a molecular weight of 300.07 g/mol. The structure is depicted below:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The compound has demonstrated significant antiproliferative effects, particularly in:
- Prostate Cancer (DU-145)
- Cervical Cancer (HeLa)
- Lung Adenocarcinoma (A549)
- Breast Cancer (MCF-7)
In vitro assays revealed that the compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines. For instance, in one study, it was reported that compounds with similar structures showed IC50 values ranging from 0.011 to 0.015 μM against A549 cells, suggesting that structural modifications can enhance biological activity .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Caspase Activation : Activation of caspases (e.g., caspase 3) has been observed, which is crucial for the apoptotic process .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one | Lacks bromine at position 6 | Moderate anticancer activity |
| 6-Bromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one | Lacks hydroxyl group at position 7 | Reduced potency |
| 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one | Contains methoxy group at position 7 | Enhanced enzyme inhibition |
This table illustrates how variations in the chemical structure can significantly impact biological activity.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on GPR35 Agonism : A study identified that derivatives like 6-Bromo-7-hydroxy-8-nitro analogs act as potent agonists for G protein-coupled receptor 35 (GPR35), with an EC50 of 5.8 nM. This suggests potential applications in modulating signaling pathways relevant to cancer progression .
- Cytotoxicity Assessments : Another research highlighted that various chromenone derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, reinforcing the therapeutic promise of this class of compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-7-hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, derivatives of chromenone-tetrazole hybrids are often prepared by reacting brominated chromenone precursors with tetrazole-forming agents (e.g., sodium azide) in the presence of catalysts like AlCl₃. Solvent choice (e.g., THF or ethanol-chloroform mixtures) and temperature control (e.g., reflux at 60°C) significantly impact yields. For instance, a 69% yield was reported for a structurally similar compound under ice-cooled THF conditions .
- Key Variables :
| Parameter | Example Values | Impact on Yield |
|---|---|---|
| Solvent System | THF, DMSO, ethanol-chloroform | Polar solvents enhance solubility of intermediates |
| Catalyst | AlCl₃, NH₃ | Facilitates cyclization and pH adjustment |
| Temperature | 60°C (reflux), ice-cooled | Controls reaction kinetics |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Peaks for aromatic protons (δ 7.24–7.82 ppm), tetrazole protons (δ 2.40 ppm), and hydroxyl groups (broad signals around δ 5–6 ppm) are diagnostic. Splitting patterns (e.g., doublets for chromenone C5 protons) confirm substitution patterns .
- IR : Stretching vibrations for -OH (3200–3600 cm⁻¹), C=O (1650–1750 cm⁻¹), and tetrazole rings (1500–1600 cm⁻¹) validate functional groups.
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. Monoclinic or triclinic systems are common for similar chromenone derivatives. For example, a monoclinic unit cell (a = 30.5837 Å, β = 90.16°) was resolved for a brominated chromenone-thiazole analog .
- Data Contradictions : Discrepancies in bond lengths/angles may arise from tautomerism (e.g., enol-keto forms of the tetrazole group). Refinement with high-resolution data (θ > 20°) and validation via R-factors (< 0.05) mitigate errors .
Q. How do computational methods (e.g., molecular docking) predict the bioactivity of this compound?
- Methodology : Docking studies using software like AutoDock Vina can model interactions with target proteins (e.g., enzymes or receptors). For chromenone-tetrazole hybrids, key binding interactions include:
- Hydrogen bonding between the tetrazole group and active-site residues.
- π-π stacking of the chromenone ring with aromatic amino acids.
Q. What strategies address solubility challenges during biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 7-hydroxy position, which hydrolyze in vivo.
- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability for in vivo studies. Solubility in DMSO (reported for analogs) provides a baseline .
Data Analysis & Contradictions
Q. How should researchers reconcile conflicting spectral data from synthetic batches?
- Case Study : A reported ¹H-NMR signal at δ 3.38 ppm (NHC₆H₅) in a related compound might overlap with solvent residues.
- Resolution :
Repeat synthesis under inert atmosphere to exclude moisture/O₂ interference.
Use DEPT-135 NMR to distinguish CH₂/CH₃ groups.
Cross-validate with LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385 for C₁₆H₁₂BrN₅O₂) .
Structural-Activity Relationship (SAR) Considerations
Q. Which structural modifications enhance the compound’s pharmacological profile?
- SAR Insights :
- Bromine at C6 : Increases electrophilicity for covalent binding to cysteine residues.
- Tetrazole at C3 : Improves metabolic stability compared to carboxylate analogs.
- Hydroxy at C7 : Participates in hydrogen bonding with targets (e.g., kinases).
- Experimental Design : Synthesize analogs with halogen substitutions (e.g., Cl, F) or tetrazole replacements (e.g., triazoles) and compare IC₅₀ values in enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
